Lauryl Glucoside

Description

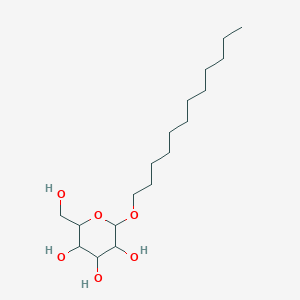

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIDGJJWBIBVIA-IHAUNJBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893048 | |

| Record name | Dodecyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27836-64-2, 110615-47-9 | |

| Record name | Lauryl glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27836-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027836642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(laurylglucoside)-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110615479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauryl glucoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dodecyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Lauryl Glucoside in Cell Lysis

Abstract

This compound, a non-ionic surfactant derived from renewable resources, is widely recognized for its mildness in personal care products. However, its amphipathic nature also makes it an effective agent for cell lysis, a fundamental process in various research and biotechnological applications. This technical guide delineates the core mechanism of action by which this compound disrupts cellular membranes, leading to lysis. It covers the biophysical interactions with the lipid bilayer, potential induction of cellular signaling pathways, and provides quantitative data and experimental protocols relevant to its lytic activity.

Introduction to this compound

This compound is an alkyl polyglucoside (APG) synthesized from the condensation of lauryl alcohol (a C12 fatty alcohol) and glucose.[1][2] Its structure consists of a hydrophobic 12-carbon alkyl tail and a hydrophilic glucose head group.[1] This amphipathic architecture is central to its function as a surfactant. As a non-ionic surfactant, it lacks a net electrical charge, which contributes to its reputation as a mild and non-denaturing detergent compared to its ionic counterparts like sodium dodecyl sulfate (B86663) (SDS).[3]

Core Mechanism of Cell Lysis

The lytic action of this compound on cells is a multi-stage process primarily driven by its interaction with the plasma membrane's lipid bilayer. The mechanism can be understood by considering the surfactant's concentration relative to its Critical Micelle Concentration (CMC).

The Role of the Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[4][5] Below the CMC, this compound exists predominantly as monomers. Above the CMC, both monomers and micelles are present. The CMC is a critical parameter as membrane solubilization and lysis generally occur at or above this concentration.[3][6]

Stages of Membrane Disruption

The interaction of this compound with the cell membrane can be described in three main stages, a model widely accepted for non-ionic detergents:

-

Stage I: Monomer Partitioning (Below CMC): At concentrations below the CMC, this compound monomers insert themselves into the lipid bilayer.[3][6] The hydrophobic lauryl tail integrates into the hydrophobic core of the membrane, while the hydrophilic glucose head remains at the membrane-water interface. This insertion disrupts the ordered packing of phospholipids, leading to an increase in membrane fluidity and permeability.[7][8] Studies with the related, shorter-chain octyl glucoside have shown that this initial partitioning can disorganize the molecular packing of lipids even without causing bilayer solubilization.[9]

-

Stage II: Membrane Saturation and Solubilization (At and Above CMC): As the concentration of this compound increases to and beyond the CMC, the lipid bilayer becomes saturated with surfactant monomers. This leads to the formation of mixed micelles, which are small, soluble aggregates composed of this compound, phospholipids, and membrane proteins.[3] This process effectively dissolves the membrane, leading to the release of intracellular contents.[6]

-

Stage III: Formation of Mixed Micelles: At high surfactant concentrations, the entire cell membrane is disrupted, and all membrane components are incorporated into mixed micelles with the this compound.[3] This complete solubilization results in cell lysis.

Quantitative Data on this compound Properties and Lytic Activity

Quantitative data is essential for the reproducible application of this compound in cell lysis protocols. The following tables summarize key physical properties and reported concentrations for its use.

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₃₆O₆ | [1] |

| Molecular Weight | ~348.48 g/mol | [1] |

| Type | Non-ionic surfactant | [1][3] |

| Critical Micelle Concentration (CMC) | ~0.13 mM | [1] |

Table 1: Physicochemical Properties of this compound

| Application | Cell/System Type | Effective Concentration/Ratio | Notes | Source(s) |

| General Cleansing Formulations | Skin/Hair | 10% - 40% (w/w) | Used in cosmetic and household products for its surfactant properties. | [10] |

| Membrane Protein Extraction | Various | Detergent-to-protein mass ratio of at least 4:1 | This ratio is recommended to ensure sufficient detergent for solubilization. | [11] |

| Hemolytic Activity | Erythrocytes | Ranked less toxic than SDS but more than other non-ionic surfactants. Specific H₅₀ not found for this compound, but for related coco-glucoside. | Non-ionic surfactants generally induce less hemolysis than ionic ones.[12] Hemolysis increases with contact time and concentration.[12] | [13] |

| Enhanced Dark Fermentation | Excess sludge and plant waste | 0.15 g/g (volatile suspended solids) | Promotes dissolution and hydrolysis of complex organic matter. | [14] |

Table 2: Reported Concentrations and Activities of this compound

Signaling Pathways and Secondary Cellular Effects

While the primary mechanism of lysis is the physical disruption of the cell membrane, some non-ionic surfactants can induce secondary cellular responses, such as apoptosis, prior to complete membrane disintegration.

Studies on lauryl gallate, a molecule with the same lauryl chain but a different headgroup, have shown induction of apoptosis in human breast cancer cells through the Erk1/2 signaling pathway, leading to the upregulation of p21(Cip1).[2][15] This was demonstrated by annexin (B1180172) V-FITC labeling, PARP cleavage, and mitochondrial membrane depolarization.[2][15] While this data is for a different compound, it highlights the potential for the C12 lauryl chain to participate in triggering cellular signaling cascades.

It is plausible that this compound, by increasing membrane fluidity, could modulate the function of membrane-bound proteins and trigger stress responses or apoptotic pathways. However, direct evidence and detailed studies of specific signaling pathways activated by this compound itself are currently limited in the scientific literature.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to studying cell lysis induced by this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined using various techniques that measure a physical property of the surfactant solution as a function of its concentration.[5]

-

Method: Surface Tensiometry [4]

-

Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, ensuring the range spans the expected CMC (~0.13 mM).

-

Measurement: Measure the surface tension of each solution using a tensiometer.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration.

-

CMC Determination: The plot will show a sharp decrease in surface tension followed by a plateau. The CMC is the concentration at the inflection point where the curve breaks.

-

Cell Lysis Assay for Mammalian Cells

This protocol can be adapted for various adherent or suspension mammalian cells.

-

Method: Lactate Dehydrogenase (LDH) Release Assay

-

Cell Culture: Culture cells to approximately 80-90% confluency (for adherent cells) or a density of 1-2 x 10⁶ cells/mL (for suspension cells).[16]

-

Treatment Preparation: Prepare a range of this compound concentrations in a suitable buffer (e.g., PBS).

-

Cell Treatment:

-

Controls: Include a negative control (buffer only) and a positive control (a lysis buffer known to cause 100% lysis, e.g., containing Triton X-100).

-

Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

-

Sample Collection: Pellet the cells/debris by centrifugation. Collect the supernatant, which contains the released LDH.

-

LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Calculation: Calculate the percentage of lysis relative to the positive control.

-

Hemolysis Assay

This protocol is used to assess the lytic effect of this compound on red blood cells.[17]

-

Method: Spectrophotometric Measurement of Hemoglobin Release

-

Blood Collection: Obtain fresh whole blood with an anticoagulant (e.g., heparin).

-

Erythrocyte Preparation: Centrifuge the blood to pellet the red blood cells (RBCs). Wash the RBC pellet multiple times with isotonic saline solution (e.g., 0.9% NaCl) until the supernatant is clear. Resuspend the washed RBCs to a specific concentration (e.g., 2% v/v) in saline.

-

Treatment: Mix the RBC suspension with various concentrations of this compound.

-

Controls: Use saline as a negative control (0% hemolysis) and deionized water or a strong detergent as a positive control (100% hemolysis).[17]

-

Incubation: Incubate the mixtures for a set time (e.g., 60 minutes) at 37°C.

-

Centrifugation: Centrifuge the tubes to pellet intact RBCs and ghosts.

-

Measurement: Transfer the supernatant to a new plate/cuvette and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

-

Calculation: Determine the percentage of hemolysis for each concentration relative to the controls.

-

Apoptosis Detection

To investigate if this compound induces apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method.[2]

-

Method: Annexin V/PI Staining

-

Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative, PI-negative cells are live cells.

-

-

Visualizations: Diagrams and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Mechanism of this compound-induced cell lysis.

Caption: Experimental workflow for a hemolysis assay.

Caption: Hypothesized signaling pathway for apoptosis induction.

Conclusion

This compound induces cell lysis through a well-understood mechanism characteristic of non-ionic surfactants, primarily involving the disruption and solubilization of the cell membrane's lipid bilayer. Its effectiveness is concentration-dependent, with significant lytic activity occurring at and above its critical micelle concentration of approximately 0.13 mM. While its primary action is biophysical, the potential for secondary effects such as the induction of apoptotic pathways warrants further investigation to fully elucidate its cellular impact. The provided quantitative data and experimental protocols serve as a foundation for researchers and drug development professionals to effectively utilize this compound as a lytic agent in a controlled and reproducible manner.

References

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluidity of natural membranes and phosphatidylserine and ganglioside dispersions. Effect of local anesthetics, cholesterol and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ases.in [ases.in]

- 11. benchchem.com [benchchem.com]

- 12. Lysis of human red blood cells. 3: Effect of contact time on surfactant-induced hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Alkyl polyglycosides enhanced the dark fermentation of excess sludge and plant waste to produce hydrogen: performance and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of proliferation and induction of apoptosis in human breast cancer cells by lauryl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Example Protocol: Cell Lysis for Downstream Protein Research | AAT Bioquest [aatbio.com]

- 17. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity [mdpi.com]

The Discovery and Biochemical Journey of Lauryl Glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl glucoside, a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family, has emerged as a cornerstone of green chemistry in various industries, from personal care to pharmaceuticals. Its discovery and subsequent development represent a significant advancement in the pursuit of sustainable and biocompatible surface-active agents. This technical guide provides an in-depth exploration of the history, synthesis, and fundamental biochemical properties of this compound. It includes a summary of key quantitative data, detailed experimental protocols for its synthesis, and visualizations of its manufacturing process and mechanism of action.

A Historical Perspective: The Genesis of Alkyl Polyglucosides

The journey of alkyl polyglucosides began with the foundational work on glycosides. The direct synthesis of this compound from glucose and lauryl alcohol, catalyzed by hydrogen chloride, was mentioned in early patents, alongside methods using acetobromoglucose.[1] Another historical approach involved the reaction of pentaacetyl glucose with a fatty alcohol in the presence of anhydrous zinc chloride.[1] These early explorations laid the groundwork for the more efficient and commercially viable production methods developed in the latter half of the 20th century. From the 1960s and 1970s, research intensified, leading to improved manufacturing processes through either direct synthesis or transacetalization.[1]

Physicochemical and Toxicological Properties

This compound's appeal lies in its favorable physicochemical and toxicological profile. It is a biodegradable surfactant derived from renewable resources like coconut or palm kernel oil and corn-derived glucose.[2][3] This makes it an environmentally friendly alternative to traditional petroleum-based surfactants.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a comparative overview for formulation scientists and researchers.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C18H36O6 | [4] |

| Molecular Weight | 348.48 g/mol | [4] |

| Appearance | Viscous, pale yellow aqueous solution | [4][5] |

| pH (20% solution) | 11.0 - 12.5 | [5] |

| Critical Micelle Concentration (CMC) | ~0.13 mM | [4] |

| Hydrophilic-Lipophilic Balance (HLB) | 12 - 13 | [][7][8] |

| Solubility | Soluble in water | [5] |

Table 2: Toxicological Data for this compound

| Endpoint | Species | Value | References |

| Acute Oral Toxicity (LD50) | Rat | >5,000 mg/kg | [1] |

| Acute Dermal Toxicity (LD50) | Rabbit | >2,000 mg/kg | [1] |

| Skin Irritation | Guinea Pig | Not sensitizing | [1] |

| Eye Irritation | Rabbit | Causes serious eye damage | [1] |

Table 3: Ecotoxicological Data for C10-16 Alkyl Glycosides

| Endpoint | Species | Value | Exposure Time | References |

| LC50 (Fish) | Brachydanio rerio | 2.95 mg/L | 96 h | [1] |

| EC50 (Crustacea) | Daphnia magna | 7 mg/L | 48 h | [1] |

| EC50 (Algae) | Scenedesmus subspicatus | 19 mg/L | 72 h | [1] |

| NOEC (Fish) | Brachydanio rerio | 1.8 mg/L | 28 d | [1] |

| NOEC (Crustacea) | Daphnia magna | 1 mg/L | 21 d | [1] |

Table 4: Biodegradability of this compound

| Test | Result | Duration | References |

| Biodegradation | Readily biodegradable (>99.4%) | 28 d | [1] |

Synthesis of this compound: Experimental Protocols

The primary industrial production of this compound is achieved through direct synthesis, also known as Fischer glycosylation. This method involves the reaction of a fatty alcohol (lauryl alcohol) with a sugar (glucose) in the presence of an acid catalyst.

Direct Synthesis (Fischer Glycosylation) - General Protocol

This protocol outlines the direct synthesis of this compound.

Materials:

-

D-glucose (anhydrous or monohydrate)

-

Lauryl alcohol (dodecanol)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic resin like Amberlite IRN 120 H+)

-

Neutralizing agent (e.g., sodium hydroxide (B78521) solution)

-

Four-necked reaction flask equipped with a mechanical stirrer, thermometer, condenser with a water separator (Dean-Stark apparatus), and a feeding device.

-

Vacuum distillation apparatus

-

Bleaching agent (e.g., 30% hydrogen peroxide)

Procedure:

-

Charging the Reactor: In the four-necked reaction flask, add a predetermined quantity of lauryl alcohol and the acid catalyst. The molar ratio of lauryl alcohol to glucose can range from 2:1 to 8:1.[5]

-

Pre-heating: Heat the lauryl alcohol and catalyst mixture to the desired reaction temperature, typically between 100°C and 120°C, under stirring.[][7]

-

Addition of Glucose: Gradually add D-glucose to the heated mixture. The glucose can be added in solid form or as a concentrated aqueous solution.[9]

-

Reaction: Maintain the reaction temperature and continuous stirring. The water produced during the reaction is removed azeotropically using the Dean-Stark apparatus to drive the equilibrium towards the formation of the glucoside. The reaction progress can be monitored by measuring the amount of water collected or by analyzing the disappearance of glucose using methods like Fehling's test.[10] The reaction time can vary from a few hours to several hours depending on the catalyst and temperature.[7]

-

Neutralization: Once the reaction is complete, cool the mixture and neutralize the acid catalyst by adding a suitable base, such as sodium hydroxide solution, until the desired pH is reached.[10]

-

Purification:

-

Final Formulation: The purified this compound is typically diluted with water to a desired concentration (e.g., 50% aqueous solution).[10]

Microwave-Assisted Fischer Glycosylation

A more modern and rapid approach involves the use of microwave irradiation.

Materials:

-

Sugar substrate (e.g., D-glucose)

-

Alcohol (e.g., lauryl alcohol)

-

Acidic resin catalyst (e.g., Amberlite IRN 120 H+)

-

Pressure tube with a Teflon septum

-

Microwave reactor

Procedure:

-

Reaction Setup: In a pressure tube, combine the sugar (e.g., 0.1 g), the acidic resin (e.g., 0.1 g), and the alcohol (e.g., 1 mL).[11]

-

Microwave Irradiation: Place the sealed pressure tube in the microwave reactor and heat to the desired temperature (e.g., 90°C or 120°C) for a short duration (e.g., 2-10 minutes).[11]

-

Work-up: After cooling, the catalyst can be removed by simple filtration. The filtrate containing the this compound can then be concentrated and further purified as needed.[11]

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the direct synthesis workflow of this compound and its fundamental mechanism of action as a surfactant.

Direct Synthesis Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Uses and production of Lauryl glucoside_Chemicalbook [chemicalbook.com]

- 3. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on the synthesis of bio-based surfactants using green chemistry principles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102786560B - Preparation method of lauryl glucopyranoside - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. download.e-bookshelf.de [download.e-bookshelf.de]

- 9. Page loading... [guidechem.com]

- 10. youngin.com [youngin.com]

- 11. researchgate.net [researchgate.net]

Lauryl Glucoside: A Technical Guide to its Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of lauryl glucoside, a non-ionic surfactant derived from renewable resources, for scientific applications. Its mildness, biodegradability, and versatile physicochemical properties make it a subject of increasing interest in drug delivery, nanotechnology, and biochemical research. This document details its synthesis, properties, and key applications, supported by experimental methodologies and structured data.

Core Properties of this compound

This compound is an alkyl polyglucoside (APG) surfactant synthesized from natural, renewable sources such as coconut or palm kernel oil and corn-derived glucose.[1][2][3] Its non-ionic nature, meaning it carries no electrical charge, contributes significantly to its characteristic mildness and excellent dermatological compatibility.[1][4] Classified by the EPA as a "Safer Chemical," it is recognized for its low toxicity and ready biodegradability, making it an environmentally benign alternative to harsher surfactants.[2][5][6]

Physicochemical Data

The functional properties of this compound are defined by its chemical structure, featuring a hydrophilic glucose head and a hydrophobic C12 alkyl (lauryl) tail. Key quantitative parameters are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₆O₆ | [5][7][8] |

| Molecular Weight | ~348.5 g/mol | [5][7] |

| CAS Number | 110615-47-9; 27836-64-2 | [1][5][8] |

| Appearance | Clear to slightly turbid, light yellow viscous liquid or paste | [6][9] |

| Solubility | Soluble in water and alcohol | |

| Boiling Point | 301°C (at 101.3 kPa) | [9] |

| Density | 1.16 g/cm³ (at 20°C) | [9] |

| Surface Tension | 29.5 mN/m (1 g/L solution at 23°C) | [9] |

| Critical Micelle Conc. (CMC) | ~0.13 mM | [7] |

| pH (as supplied) | 11.5 - 12.5 | [6] |

Biocompatibility and Toxicology Profile

This compound is widely regarded as a safe and biocompatible excipient when formulated to be non-irritating.[5][10] Its favorable toxicological profile is a key advantage in formulations intended for biological applications.

| Endpoint | Result | Source(s) |

| Dermal Irritation | Low irritation potential; non-irritating at concentrations below 30% | [11] |

| Genotoxicity | Not found to be genotoxic | [10][11] |

| Reproductive/Developmental Toxicity | Not a reproductive or developmental toxicant | [10][11] |

| Regulatory Status | Deemed safe for use in cosmetics by the CIR Expert Panel | [5][10] |

| Biodegradability | Readily biodegradable | [2][6][9] |

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through a direct glucosidation process, which involves the reaction of a fatty alcohol with glucose. This method is favored for its efficiency and the generation of water as the main byproduct.[12][13]

Experimental Protocol: Direct Glucosidation

A representative laboratory-scale synthesis protocol is outlined below, based on common methodologies.[12][14]

Materials:

-

D-glucose (or glucose monohydrate)

-

Lauryl alcohol (n-dodecanol)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium hydroxide (B78521) (for neutralization)

-

30% Hydrogen peroxide (for bleaching)

-

Deionized water

Procedure:

-

Charging the Reactor: A four-necked flask equipped with a mechanical stirrer, thermometer, and a distillation setup is charged with a specific molar ratio of glucose and lauryl alcohol (e.g., 1:5 glucose to alcohol). The acid catalyst is then added.[12][14]

-

Reaction: The mixture is heated to the target reaction temperature, typically around 120°C, under controlled pressure. The reaction is allowed to proceed for approximately 5 hours. Water formed during the reaction is continuously removed to drive the equilibrium towards product formation.[12]

-

Neutralization: After the reaction reaches completion (monitored via analysis of residual glucose), the mixture is cooled and the acid catalyst is neutralized with sodium hydroxide.[13][14]

-

Purification: Excess unreacted lauryl alcohol is removed via distillation under reduced pressure.[13][14]

-

Decolorization: The resulting product is bleached with hydrogen peroxide to yield a light-colored final product.[14]

-

Final Formulation: The purified this compound is typically diluted with deionized water to a final concentration of around 50%.[14]

References

- 1. nbinno.com [nbinno.com]

- 2. skinkraft.com [skinkraft.com]

- 3. Uses and production of Lauryl glucoside_Chemicalbook [chemicalbook.com]

- 4. makingchembooks.com [makingchembooks.com]

- 5. This compound | C18H36O6 | CID 10893439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. interchimie.fr [interchimie.fr]

- 7. grokipedia.com [grokipedia.com]

- 8. This compound - CD Formulation [formulationbio.com]

- 9. This compound CAS#: 110615-47-9 [m.chemicalbook.com]

- 10. cosmeticsinfo.org [cosmeticsinfo.org]

- 11. ewg.org [ewg.org]

- 12. researchgate.net [researchgate.net]

- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 14. Page loading... [guidechem.com]

The Role of Lauryl Glucoside in Membrane Protein Extraction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Lauryl Glucoside, a non-ionic detergent, and its application in the critical process of membrane protein extraction. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this mild surfactant in their experimental workflows. While direct quantitative comparisons with other common detergents are limited in published literature, this document consolidates available data on this compound's physicochemical properties and provides adaptable protocols for its use.

Introduction to this compound

This compound is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. It is synthesized from renewable resources, typically by condensing lauryl alcohol (derived from coconut or palm kernel oil) with glucose (from corn starch)[1]. This makes it a biodegradable and environmentally friendly alternative to many synthetic detergents. Its mild nature and ability to solubilize membrane components while preserving protein structure and function make it a detergent of interest for membrane protein research[2].

Mechanism of Action

Like other detergents, this compound facilitates the extraction of membrane proteins by disrupting the lipid bilayer of the cell membrane. Its amphipathic structure, consisting of a hydrophilic glucose headgroup and a hydrophobic C12 alkyl (lauryl) tail, allows it to integrate into the membrane. Above its critical micelle concentration (CMC), this compound molecules self-assemble into micelles. These micelles encapsulate the hydrophobic transmembrane domains of proteins, effectively extracting them from the lipid environment and rendering them soluble in aqueous buffers. The non-ionic nature of this compound minimizes the denaturation of proteins, which is a common issue with harsher ionic detergents[2].

Physicochemical Properties of this compound and Other Common Detergents

The selection of an appropriate detergent is paramount for successful membrane protein extraction, directly impacting yield, stability, and downstream applications. The table below summarizes the key physicochemical properties of this compound and compares it with other commonly used detergents.

| Detergent | Chemical Class | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |

| This compound | Non-ionic | ~348.48[1] | ~0.13[1] | Not widely reported |

| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~510.6 | ~0.17 | 80-150 |

| Lauryl Dimethyl Amine Oxide (LDAO) | Zwitterionic | ~229.4 | 1-2 | 75-97 |

| Octyl-β-D-glucopyranoside (OG) | Non-ionic | ~292.37 | 20-25 | 27-100 |

Note: Aggregation numbers can vary depending on the method of determination and experimental conditions. Data for other detergents is provided for comparative purposes.

Experimental Protocols

While a universal, optimized protocol for every membrane protein does not exist, the following sections provide detailed, adaptable methodologies for membrane protein extraction using this compound. It is crucial to empirically optimize detergent concentration, buffer composition, temperature, and incubation time for each specific target protein.

General Workflow for Membrane Protein Extraction

This workflow outlines the fundamental steps for isolating membrane proteins from cultured cells or tissues.

Caption: A generalized workflow for the extraction of membrane proteins.

Detailed Protocol for Solubilization of a G-Protein Coupled Receptor (GPCR)

This protocol provides a starting point for the solubilization of a hypothetical GPCR from cultured mammalian cells using this compound.

Materials:

-

Cell Pellet: From a high-level expression system (e.g., HEK293 or Sf9 cells).

-

Lysis Buffer: 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).

-

Solubilization Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% (v/v) glycerol, 1 mM MgCl₂, 1 mM CaCl₂, with protease inhibitors.

-

This compound Stock Solution: 10% (w/v) in deionized water.

Procedure:

-

Membrane Preparation:

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells using a Dounce homogenizer or sonication on ice.

-

Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer.

-

-

Protein Concentration Determination:

-

Determine the total protein concentration of the membrane suspension using a detergent-compatible protein assay (e.g., BCA assay).

-

-

Solubilization:

-

Adjust the membrane suspension to a final protein concentration of 2-5 mg/mL with Solubilization Buffer.

-

Add the 10% this compound stock solution to the membrane suspension to achieve a final concentration. Start with a concentration range of 0.5% to 2.0% (w/v) for optimization. This will be well above the CMC of this compound. A detergent-to-protein ratio (w/w) of 2:1 to 10:1 is a common starting point.

-

Incubate the mixture for 1-4 hours at 4°C with gentle end-over-end rotation.

-

Clarify the solubilized mixture by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

-

-

Downstream Processing:

-

Carefully collect the supernatant containing the solubilized GPCR.

-

Proceed immediately with downstream applications such as affinity chromatography or functional assays.

-

Impact on Protein Stability and Activity

The mild, non-ionic nature of this compound is advantageous for preserving the structural integrity and biological activity of membrane proteins. However, the stability of a solubilized membrane protein is highly dependent on the specific protein and the composition of the detergent micelle.

While specific studies on the thermal stability of membrane proteins in this compound are not widely available, the general principles of protein stabilization by detergents apply. The compatibility of the detergent's hydrophobic tail length with the transmembrane domain of the protein is a critical factor.

It is recommended to assess the stability and activity of the extracted protein using appropriate assays, such as:

-

Thermal Shift Assays (Differential Scanning Fluorimetry): To determine the melting temperature (Tm) of the protein in the presence of this compound.

-

Ligand Binding Assays: To confirm the functional integrity of receptors.

-

Enzyme Activity Assays: For membrane-bound enzymes.

-

Size Exclusion Chromatography (SEC): To assess the oligomeric state and monodispersity of the protein-detergent complex.

Signaling Pathways of Key Membrane Protein Families

Understanding the signaling pathways of target membrane proteins is crucial for designing relevant functional assays post-extraction. Below are simplified diagrams of the signaling pathways for two major classes of membrane proteins often targeted for drug development.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Caption: Simplified EGFR signaling cascade leading to gene transcription.

G-Protein Coupled Receptor (GPCR) Signaling Pathway (cAMP-dependent)

Caption: A typical GPCR signaling pathway involving cAMP as a second messenger.

Conclusion

This compound presents a compelling option for the extraction of membrane proteins due to its mild, non-ionic nature and origin from renewable resources. While it is widely used in other industries, its application in membrane protein research is less documented compared to detergents like DDM and LDAO. The lack of extensive comparative data necessitates a careful, empirical approach to protocol optimization for each target protein. By leveraging the fundamental principles of membrane protein solubilization and the adaptable protocols provided in this guide, researchers can effectively explore the potential of this compound for isolating functional and stable membrane proteins for a wide range of downstream applications, from structural biology to drug discovery.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Lauryl Glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of lauryl glucoside. Detailed experimental protocols for its synthesis and characterization are included, along with visualizations to aid in understanding key processes.

Chemical Structure and Identification

This compound is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. It is synthesized from renewable resources, typically lauryl alcohol derived from coconut or palm kernel oil, and glucose from corn starch.[1][2] Its structure consists of a hydrophilic glucose head and a hydrophobic lauryl (dodecyl) tail, connected by an O-glycosidic bond.[3] This amphiphilic nature underpins its surface-active properties.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol[4] |

| CAS Number | 110615-47-9[3] |

| Molecular Formula | C₁₈H₃₆O₆[5] |

| Molecular Weight | 348.47 g/mol [5] |

Physicochemical Properties

This compound is a viscous, pale yellow liquid that is soluble in water.[6] Its properties make it a versatile ingredient in various formulations, particularly in the cosmetic and pharmaceutical industries due to its mildness and biodegradability.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Viscous, pale yellow liquid[6] |

| Boiling Point | > 301 °C at 1013 hPa[7] |

| Melting Point | > 150 °C[7] |

| Solubility | Water soluble[2] |

| Critical Micelle Concentration (CMC) | 0.13 mM[6] |

| Hydrophilic-Lipophilic Balance (HLB) | 13[8][9] |

| Surface Tension (1 g/L solution at 23°C) | 29.5 mN/m[5] |

Synthesis of this compound

This compound is commercially produced through a direct glucosidation reaction between lauryl alcohol and glucose, typically catalyzed by an acid.[3] This process involves the formation of a glycosidic bond with the elimination of a water molecule.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound in a laboratory setting.

Materials:

-

Anhydrous D-glucose

-

Lauryl alcohol (dodecanol)

-

p-Toluenesulfonic acid (catalyst)

-

Sodium hydroxide (B78521) (for neutralization)

-

Butanol (solvent)

-

Activated alumina

-

Trisodium (B8492382) phosphate

-

Reaction flask with a stirrer, thermometer, and condenser

-

Vacuum distillation apparatus

Procedure:

-

Add 15 parts of anhydrous glucose to the reaction flask.

-

Under stirring, sequentially add 0.2 parts of p-toluenesulfonic acid, a small amount of trisodium phosphate, and activated alumina.

-

Add 60 liters of butanol to the flask and stir slowly to ensure uniform mixing.

-

Introduce 0.05 parts of a solid acid catalyst.

-

Gradually heat the mixture to 100-110°C with rapid stirring.

-

Maintain this temperature for 60 minutes.

-

Add an additional 15 parts of glucose.

-

Continue the reaction, adding more glucose if the reaction mixture turns turbid.

-

Increase the temperature to 120°C and maintain for 30 minutes to complete the reaction.

-

After the reaction, neutralize the mixture with sodium hydroxide.

-

Remove excess alcohol under reduced pressure using a vacuum distillation apparatus.

-

The final product can be further purified if necessary.

Diagram 1: Synthesis Workflow of this compound

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Mechanism of Action as a Surfactant

The primary function of this compound is to act as a surfactant, reducing the surface tension between different phases, such as oil and water.[3] In aqueous solutions, above its critical micelle concentration (CMC), this compound molecules self-assemble into spherical structures called micelles. The hydrophobic lauryl tails form the core of the micelle, encapsulating oily substances, while the hydrophilic glucose heads remain on the outer surface, interacting with water. This allows for the dispersion and removal of dirt and oils.[1]

Diagram 2: Micelle Formation by this compound

Caption: Schematic of a this compound micelle in an aqueous solution.

Experimental Protocols for Characterization

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

The CMC can be determined by measuring the surface tension of this compound solutions at various concentrations. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

Materials:

-

This compound

-

Deionized water

-

Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

A series of volumetric flasks

-

Analytical balance

Procedure:

-

Prepare a stock solution of this compound in deionized water with a concentration significantly above the expected CMC.

-

Prepare a series of dilutions from the stock solution to obtain a range of concentrations both below and above the expected CMC.

-

Calibrate the surface tensiometer according to the manufacturer's instructions, typically using deionized water.

-

Measure the surface tension of each dilution, starting from the lowest concentration.

-

Rinse the probe thoroughly with deionized water and the next solution to be measured between each measurement.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is the concentration at which the slope of the curve changes, indicating the formation of micelles. This can be determined by finding the intersection of the two linear portions of the graph.

Diagram 3: Experimental Workflow for CMC Determination

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Signaling Pathways

As a non-ionic surfactant, this compound's primary mechanism of action is physical (reduction of surface tension) rather than pharmacological. It is not known to directly interact with or modulate specific biological signaling pathways in the manner of a receptor agonist or antagonist. Its biological effects are primarily related to its mildness and low irritation potential on the skin and mucous membranes.[1]

Conclusion

This compound is a well-characterized, bio-based non-ionic surfactant with a favorable safety and environmental profile. Its defined chemical structure and physicochemical properties make it a versatile and effective ingredient in a wide range of applications, from personal care products to pharmaceutical formulations. The experimental protocols provided herein offer a foundation for the synthesis and characterization of this compound in a research and development setting.

References

- 1. kvl.org.in [kvl.org.in]

- 2. atamankimya.com [atamankimya.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound | C18H36O6 | CID 10893439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. specialchem.com [specialchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. naturalbulksupplies.com [naturalbulksupplies.com]

- 8. us.vedaoils.com [us.vedaoils.com]

- 9. makingcosmetics.com [makingcosmetics.com]

Toxicological Profile of Lauryl Glucoside: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lauryl glucoside, an alkyl polyglucoside (APG) derived from natural, renewable resources, is a non-ionic surfactant widely utilized in cosmetic and personal care products for its mild cleansing and foaming properties. This technical guide provides a comprehensive overview of the toxicological data available for this compound, with a specific focus on its effects on various cell lines. While extensive research confirms its general safety and mildness, particularly in formulated products, publicly available quantitative cytotoxicity data on specific cell lines remains limited. This guide synthesizes the existing information, details relevant experimental protocols, and explores potential signaling pathways involved in surfactant-cell interactions to support further research and formulation development.

General Safety and Regulatory Status

In Vitro Toxicology Studies

Summary of Available Data

The following table summarizes the key toxicological endpoints for this compound and related alkyl polyglucosides based on available literature and safety assessments.

| Toxicological Endpoint | Cell Line/Model | Key Findings | Citations |

| Acute Oral Toxicity | Rat | LD50 > 5,000 mg/kg | [5] |

| Acute Dermal Toxicity | Rabbit | LD50 > 2,000 mg/kg | [5] |

| Skin Irritation | Rabbit (OECD 404) | Causes skin irritation | [5] |

| Eye Irritation | Rabbit (OECD 405) | Causes serious eye damage | [5] |

| Skin Sensitization | Guinea Pig | Not a sensitizer | [5] |

| Genotoxicity | In vitro assays | Not found to be genotoxic | [1] |

| Reproductive/Developmental Toxicity | Not specified | Not a reproductive or developmental toxicant | [1] |

| Skin Irritation (Human) | Human volunteers (patch test) | Non-irritating and non-sensitizing in formulations at 5% active ingredient. | [6] |

| Systemic Toxicity (Repeated Dose, Dermal) | Rabbit | NOAEL: 1,000 mg/kg bw/d | [5] |

Experimental Protocols for Cytotoxicity Assessment

While specific studies on this compound are scarce, the following protocols represent standard methods for evaluating the cytotoxicity of surfactants on relevant cell lines.

Cell Culture

-

HaCaT (Human Keratinocyte) Cell Line: HaCaT cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Human Dermal Fibroblasts (HDF): HDFs are cultured under similar conditions to HaCaT cells, using DMEM with 10% FBS and 1% penicillin-streptomycin.

-

BALB/c 3T3 (Mouse Fibroblast) Cell Line: 3T3 cells are typically cultured in DMEM supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Expose cells to various concentrations of this compound (e.g., in a range from 1 to 1000 µg/mL) for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

This assay assesses cell viability based on the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Neutral Red Incubation: After the treatment period, replace the medium with a medium containing Neutral Red (e.g., 50 µg/mL) and incubate for 3 hours.

-

Dye Extraction: Wash the cells with a wash/fix solution (e.g., 1% CaCl2 in 0.5% formaldehyde) and then extract the dye from the cells using a destain solution (e.g., 1% acetic acid in 50% ethanol).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

Skin Irritation and Corrosion Models

-

Reconstructed Human Epidermis (RhE) Models (e.g., EpiDerm™, EpiSkin™): These 3D tissue models are used to assess skin irritation and corrosion potential according to OECD Test Guidelines 439 and 431, respectively.[7][8][9]

-

A defined amount of the test substance is applied topically to the tissue surface.

-

After a specific exposure time, the substance is rinsed off.

-

Tissue viability is assessed using the MTT assay.

-

The reduction in viability compared to negative controls determines the irritation or corrosion potential.

-

Potential Signaling Pathways in Surfactant-Induced Skin Irritation

While the specific molecular mechanisms of this compound's interaction with skin cells are not well-documented, the general mechanisms of surfactant-induced skin irritation involve the disruption of the stratum corneum and subsequent effects on keratinocytes. This can trigger inflammatory signaling pathways. The diagrams below illustrate plausible pathways that could be investigated for this compound.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. This compound | C18H36O6 | CID 10893439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dotachem.com [dotachem.com]

- 4. interchimie.fr [interchimie.fr]

- 5. redox.com [redox.com]

- 6. cir-safety.org [cir-safety.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. iivs.org [iivs.org]

- 9. oecd.org [oecd.org]

lauryl glucoside as a non-ionic surfactant in biochemical research

An In-depth Examination of a Mild, Non-ionic Surfactant for the Stabilization and Solubilization of Biological Molecules

Lauryl glucoside, a non-ionic surfactant derived from renewable resources, is emerging as a valuable tool in the biochemical research landscape. Its gentle nature, biodegradability, and effectiveness in solubilizing and stabilizing proteins and lipid membranes make it a compelling alternative to harsher, traditional detergents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's properties, applications, and relevant experimental protocols.

Core Physicochemical Properties

This compound's utility in biochemical research is underpinned by its distinct physicochemical characteristics. These properties dictate its behavior in aqueous solutions and its interactions with biological macromolecules. A summary of key quantitative data is presented in Table 1, offering a comparison with other commonly used non-ionic surfactants.

| Property | This compound | n-Octyl-β-D-glucopyranoside (OG) | n-Dodecyl-β-D-maltoside (DDM) | Triton X-100 |

| Molecular Weight ( g/mol ) | ~348.48[1][2][3][4][5][6] | ~292.37 | ~510.62 | ~647 |

| Critical Micelle Concentration (CMC) (mM) | ~0.13 | 20-25 | 0.17 | 0.24 |

| Aggregation Number | Data not readily available | 27 - 100 | 98-140 | 100-155 |

| Hydrophilic-Lipophilic Balance (HLB) | ~12-13 | ~12 | ~13.5 | ~13.5 |

| Micelle Molecular Weight (kDa) | Data not readily available | 8 - 29 | ~50 | ~90 |

Table 1: Comparative Physicochemical Properties of this compound and Other Non-ionic Surfactants.

The low critical micelle concentration (CMC) of this compound indicates its efficiency in forming micelles at low concentrations, which is advantageous for minimizing the amount of detergent required in an experiment. Its hydrophilic-lipophilic balance (HLB) value of around 12-13 places it in the category of effective detergents for oil-in-water emulsions and membrane protein solubilization. While the aggregation number for this compound is not widely reported, it is a critical parameter that influences the size and shape of the micelles, which in turn affects their interaction with proteins. The temperature at which the CMC is at its minimum is a characteristic property of the surfactant, and for many non-ionic surfactants, the CMC exhibits a U-shaped dependence on temperature.

Applications in Biochemical Research

The mild, non-denaturing properties of this compound make it suitable for a range of applications in biochemistry and molecular biology where maintaining the native structure and function of proteins is paramount.

Membrane Protein Extraction and Solubilization

This compound is an effective agent for extracting and solubilizing integral and peripheral membrane proteins from the lipid bilayer. Its ability to disrupt lipid-lipid and lipid-protein interactions while preserving protein-protein interactions allows for the isolation of functional protein complexes. Glucoside-based detergents are particularly useful for isolating and stabilizing hydrophobic membrane proteins, often preserving their activity better than many other detergents.

Cell Lysis

As a mild non-ionic surfactant, this compound can be employed for the gentle lysis of mammalian and other eukaryotic cells. It effectively disrupts the plasma membrane to release cytoplasmic and membrane-bound proteins while leaving the nuclear membrane intact, allowing for the separation of cytoplasmic and nuclear fractions. This is particularly advantageous when studying proteins that are sensitive to harsh denaturation.

Reduction of Non-Specific Binding in Immunoassays

Non-specific binding of antibodies and other proteins to the solid phase is a common cause of high background in immunoassays such as ELISA. The inclusion of non-ionic surfactants like this compound in blocking and washing buffers can significantly reduce this non-specific binding by masking hydrophobic sites on the polystyrene plate and other surfaces. This leads to an improved signal-to-noise ratio and more reliable assay results.

Protein Crystallization

The formation of well-ordered crystals is a prerequisite for determining the three-dimensional structure of proteins by X-ray crystallography. Non-ionic detergents, including alkyl glucosides, have been shown to be beneficial in the crystallization of both soluble and membrane proteins. They can help to prevent non-specific aggregation and promote the formation of more uniform and better-diffracting crystals.

Experimental Protocols

While specific protocols will always require optimization for the particular protein or system under investigation, the following sections provide detailed methodologies for key applications of this compound.

Protocol 1: General Mammalian Cell Lysis for Protein Extraction

This protocol describes a general procedure for lysing adherent mammalian cells to extract total cellular proteins.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound.

-

Protease inhibitor cocktail (add fresh to lysis buffer before use)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

Procedure:

-

Wash cultured cells twice with ice-cold PBS.

-

Aspirate PBS completely and add 1 mL of ice-cold Lysis Buffer (containing protease inhibitors) per 10 cm dish.

-

Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant containing the soluble protein extract to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a detergent-compatible protein assay (e.g., BCA assay).

-

The lysate is now ready for downstream applications such as SDS-PAGE, Western blotting, or immunoprecipitation.

Protocol 2: Membrane Protein Extraction from Cultured Cells

This protocol provides a general workflow for the solubilization of membrane proteins from cultured mammalian cells.

Materials:

-

Homogenization Buffer: 20 mM Tris-HCl, pH 7.5, 250 mM sucrose, 1 mM EDTA, with freshly added protease inhibitors.

-

Solubilization Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol, with freshly added protease inhibitors.

-

This compound stock solution (10% w/v in water).

-

Dounce homogenizer.

-

Ultracentrifuge and appropriate tubes.

Procedure:

-

Cell Lysis and Membrane Preparation: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Homogenization Buffer. c. Lyse the cells using a Dounce homogenizer on ice. d. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. e. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total cell membranes. f. Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Solubilization Buffer.

-

Membrane Protein Solubilization: a. Determine the protein concentration of the membrane suspension. b. Adjust the protein concentration to 2-5 mg/mL with Solubilization Buffer. c. Add 10% this compound stock solution to the membrane suspension to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically. d. Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., end-over-end rotation). e. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized membrane material. f. Carefully collect the supernatant containing the solubilized membrane proteins.

-

Downstream Processing: a. The solubilized membrane protein extract can now be used for purification via affinity chromatography or other techniques. It is important to include a low concentration of this compound (typically just above its CMC, e.g., 0.05-0.1%) in all subsequent buffers to maintain protein solubility.

Protocol 3: Reducing Non-Specific Binding in ELISA

This protocol outlines the use of this compound in the blocking and wash steps of an indirect ELISA.

Materials:

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Antigen solution.

-

Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA) and 0.05% (v/v) this compound.

-

Wash Buffer: PBS with 0.05% (v/v) this compound (PBS-LG).

-

Primary and secondary antibody solutions (diluted in Blocking Buffer).

-

Substrate solution.

-

Stop solution.

-

96-well ELISA plate.

Procedure:

-

Coating: Coat the wells of a 96-well plate with the antigen diluted in Coating Buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer (PBS-LG).

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Primary Antibody Incubation: Add the diluted primary antibody to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Secondary Antibody Incubation: Add the diluted enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Detection: Add the substrate solution and incubate until sufficient color develops.

-

Stop Reaction: Add the stop solution and read the absorbance at the appropriate wavelength.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.

Caption: Workflow for mammalian cell lysis using this compound.

Caption: Workflow for membrane protein extraction using this compound.

Conclusion

This compound presents a mild and effective option for researchers working with sensitive proteins and complex biological systems. Its favorable physicochemical properties, coupled with its derivation from renewable resources, position it as a sustainable and valuable reagent in the modern biochemical laboratory. While further research is needed to fully characterize its behavior in all biochemical applications, the existing data and protocols demonstrate its significant potential for advancing protein science and drug discovery.

References

Determining the Critical Micelle Concentration of Lauryl Glucoside: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for determining the Critical Micelle Concentration (CMC) of lauryl glucoside, a widely used non-ionic surfactant in the pharmaceutical and cosmetic industries. This document details the experimental protocols for the most effective techniques, presents quantitative data for comparative analysis, and illustrates the experimental workflows through logical diagrams.

Introduction to this compound and its Critical Micelle Concentration

This compound is a surfactant derived from renewable raw materials, specifically glucose and lauryl alcohol. As an amphiphilic molecule, it possesses a hydrophilic glucose head and a hydrophobic lauryl (dodecyl) tail. This structure enables it to reduce the surface tension of water and form micelles in aqueous solutions.

The Critical Micelle Concentration (CMC) is a fundamental and characteristic property of a surfactant. It is defined as the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[1] Below the CMC, this compound molecules exist predominantly as individual monomers. As the concentration increases and reaches the CMC, the monomers self-assemble into spherical or other forms of aggregates, leading to a plateau in the surface tension of the solution.[1] The determination of the CMC is crucial for various applications, including drug delivery, solubilization of poorly soluble active pharmaceutical ingredients (APIs), and the formulation of stable emulsions and suspensions.

Quantitative Data Summary

The CMC of this compound can vary slightly depending on the experimental method, temperature, and purity of the surfactant. The following table summarizes reported CMC values for this compound (or dodecyl glucoside) determined by different techniques.

| Determination Method | Reported CMC (mM) | Temperature (°C) | Reference |

| Surface Tension | 0.19 | 25 | |

| Surface Tension | ~0.13 | Not Specified | |

| Fluorescence Spectroscopy | Not Specified | Not Specified |

Core Experimental Methodologies

For non-ionic surfactants like this compound, the most reliable and commonly employed methods for CMC determination are surface tension measurement and fluorescence spectroscopy. The conductivity method, while popular for ionic surfactants, is not suitable for non-ionic surfactants due to their negligible effect on the conductivity of the solution.

Surface Tension Measurement

This is a direct and widely used method for determining the CMC of surfactants. The principle lies in the fact that as the concentration of a surfactant increases, it adsorbs at the air-water interface, causing a decrease in surface tension. Once the surface is saturated with monomers and micelles begin to form, the surface tension remains relatively constant.[1][2] The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of the surfactant concentration.[2]

Materials and Equipment:

-

This compound (high purity)

-

Deionized or Milli-Q water

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Glass beakers or sample vessels

-

Surface Tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method)[2][3]

-

Magnetic stirrer and stir bars

-

Temperature control unit (e.g., water bath)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water (e.g., 10 mM). Ensure complete dissolution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range that brackets the expected CMC (e.g., from 0.01 mM to 1.0 mM).

-

Temperature Equilibration: Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient amount of time before measurement.

-

Tensiometer Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using deionized water.

-

Surface Tension Measurement: Measure the surface tension of each dilution, starting from the most dilute solution to the most concentrated, or vice versa.[4] Ensure that the Wilhelmy plate or Du Noüy ring is thoroughly cleaned and dried between each measurement.[3] Allow the surface tension reading to stabilize for each concentration before recording the value.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[2]

Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence properties depending on the polarity of its microenvironment.[5][6] In an aqueous solution below the CMC, pyrene resides in a polar environment. As micelles form, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the fluorescence emission spectrum of pyrene, particularly in the ratio of the intensities of the first and third vibronic peaks (I1/I3).[7] A plot of the I1/I3 ratio versus the logarithm of the surfactant concentration shows a sigmoidal curve, and the inflection point is taken as the CMC.[5]

Materials and Equipment:

-

This compound (high purity)

-

Pyrene (fluorescence grade)

-

Spectroscopic grade solvent for pyrene stock (e.g., acetone (B3395972) or ethanol)

-

Deionized or Milli-Q water

-

Precision analytical balance

-

Volumetric flasks and micropipettes

-

Quartz cuvettes

-

Fluorometer with temperature control

-

Magnetic stirrer and small stir bars

Procedure:

-

Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., 1x10⁻³ M in acetone).

-

This compound Solutions: Prepare a series of this compound solutions in deionized water, covering a concentration range bracketing the expected CMC.

-

Sample Preparation: To each this compound solution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM).[8] The final concentration of the organic solvent should be kept minimal (e.g., < 0.1% v/v) to avoid affecting the micellization process.

-

Equilibration: Allow the samples to equilibrate in the dark for a period to ensure the partitioning of pyrene is complete.

-

Fluorescence Measurement: Set the fluorometer to the appropriate excitation and emission wavelengths for pyrene. Typically, the excitation wavelength is set around 335 nm.[6] Record the emission spectrum from approximately 350 nm to 500 nm.

-

Data Analysis: From each emission spectrum, determine the intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks.[7] Calculate the I1/I3 ratio for each this compound concentration. Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration. The CMC is determined from the midpoint of the transition in the resulting sigmoidal curve.

Logical Relationships and Considerations

The choice of method for CMC determination depends on the specific requirements of the study, the available equipment, and the properties of the surfactant. The logical relationship between the formation of micelles and the observed changes in physical properties is the foundation of these techniques.

Key Considerations:

-

Purity of Surfactant: Impurities can significantly affect the CMC value. It is crucial to use high-purity this compound for accurate measurements.

-

Temperature Control: Micellization is a temperature-dependent process. Therefore, maintaining a constant and controlled temperature throughout the experiment is essential.

-

Equilibration Time: Surfactant molecules may require time to reach equilibrium at the surface or to form stable micelles. Sufficient equilibration times should be allowed for each measurement.

-

Data Analysis: The method of data analysis, such as the choice of fitting models, can influence the determined CMC value. Consistency in data analysis is important for comparing results.

This technical guide provides a foundational understanding and practical protocols for the determination of the critical micelle concentration of this compound. For specific applications, further optimization of the experimental parameters may be necessary.

References

- 1. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. commons.erau.edu [commons.erau.edu]

- 4. scribd.com [scribd.com]

- 5. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Reddit - The heart of the internet [reddit.com]

lauryl glucoside molecular weight and chemical formula

An In-depth Technical Guide to Lauryl Glucoside for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, focusing on its fundamental chemical properties, synthesis, and applications relevant to research and pharmaceutical development.

Core Chemical and Physical Properties

This compound is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. It is synthesized from renewable resources, typically by reacting lauryl alcohol (derived from coconut or palm kernel oil) with glucose (from corn starch).[1][2][3] Its biodegradable and mild nature makes it a subject of interest in various scientific and industrial applications, including drug delivery systems.[1]

Molecular Identity

| Property | Value | Source |

| Chemical Formula | C₁₈H₃₆O₆ | [1][2][4] |

| Molecular Weight | ~348.5 g/mol | [1][2][4][5] |

| IUPAC Name | Dodecyl β-D-glucopyranoside | [5] |

| CAS Number | 110615-47-9 | [4] |

Physicochemical Data

The following table summarizes key physicochemical properties of this compound. These parameters are crucial for its application in formulations and experimental design.

| Property | Value | Conditions | Source |

| Appearance | Clear to slightly yellow liquid or paste | Room Temperature | |

| Density | ~1.1 g/cm³ | 20-25°C | [5] |

| Boiling Point | >100°C (for aqueous solutions) | N/A | |

| Critical Micelle Concentration (CMC) | 2.0 mM | In aqueous solution | [5] |

| Solubility | Soluble in water | N/A | [2] |

Synthesis and Experimental Protocols

General Synthesis Protocol

This compound is typically synthesized via a direct glucosidation reaction between lauryl alcohol and glucose.[6] A general laboratory-scale procedure is outlined below.

Materials:

-

Glucose monohydrate

-

Lauryl alcohol (n-dodecanol)

-

Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid)[7][8]

-

Sodium hydroxide (B78521) (for neutralization)

-

30% Hydrogen peroxide (for bleaching)

-

Deionized water

Methodology:

-

A reaction vessel (e.g., a four-necked flask) is equipped with a mechanical stirrer, thermometer, and a water separator.

-

Quantitative amounts of glucose monohydrate, lauryl alcohol, and the acid catalyst are added to the flask. A common molar ratio is 1:5 of glucose to lauryl alcohol.[6]

-

The mixture is heated to a reaction temperature of approximately 120°C under controlled pressure.[6]

-

The reaction progress is monitored, for instance, by using Fehling's reagent to test for the presence of unreacted glucose.[9]

-